molecular formula C10H9BrN2 B1275113 (4-Bromonaphthalen-1-yl)hydrazine CAS No. 35158-78-2

(4-Bromonaphthalen-1-yl)hydrazine

Cat. No.: B1275113
CAS No.: 35158-78-2
M. Wt: 237.1 g/mol
InChI Key: GZPWPJCVHJJOEV-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)hydrazine is an organic compound characterized by the presence of a bromine atom attached to a naphthalene ring and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonaphthalen-1-yl)hydrazine typically involves the reaction of 4-bromonaphthalen-1-amine with hydrazine hydrate. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve a more scalable approach, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Bromonaphthalen-1-yl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Bromonaphthalen-1-yl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-1-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWPJCVHJJOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405079
Record name (4-bromonaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35158-78-2
Record name (4-bromonaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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